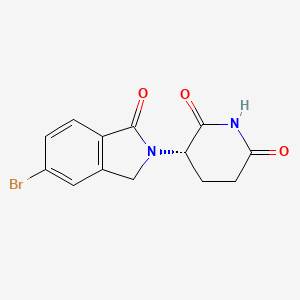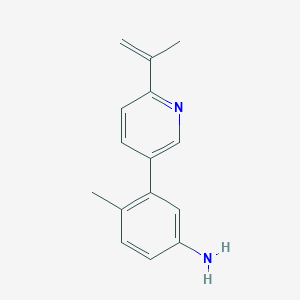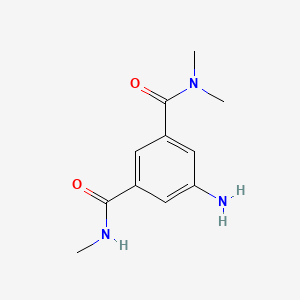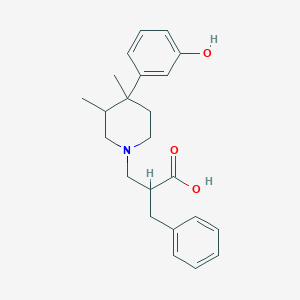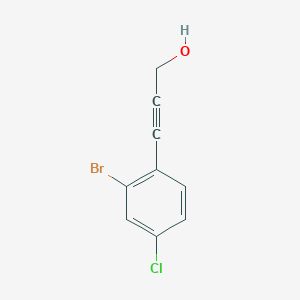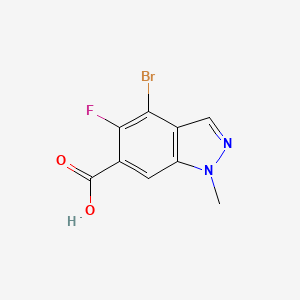![molecular formula C6H15NO B13898959 (2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
(2S)-2-[ethyl(methyl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[ethyl(methyl)amino]propan-1-ol is an organic compound with a chiral center, making it optically active. It is a secondary amine and an alcohol, which gives it unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[ethyl(methyl)amino]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters in the presence of a metal catalyst . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using metal catalysts. These methods are designed to be cost-effective and efficient, ensuring high purity and yield of the final product .
化学反応の分析
Types of Reactions
(2S)-2-[ethyl(methyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
(2S)-2-[ethyl(methyl)amino]propan-1-ol is used in various fields of scientific research:
Chemistry: As a precursor for synthesizing other organic compounds and as a reagent in chemical reactions.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Used in the production of cosmetics, coatings, and other industrial products.
作用機序
The mechanism of action of (2S)-2-[ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The alcohol and amine groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the ethyl group.
2-Amino-2-methyl-1-propanol: Another similar compound with slight structural differences.
Uniqueness
(2S)-2-[ethyl(methyl)amino]propan-1-ol is unique due to its chiral center and the presence of both an ethyl and methyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(2S)-2-[ethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)6(2)5-8/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
VDKVVJABFRJUOS-LURJTMIESA-N |
異性体SMILES |
CCN(C)[C@@H](C)CO |
正規SMILES |
CCN(C)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


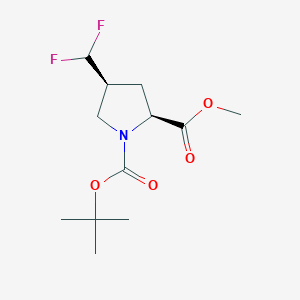
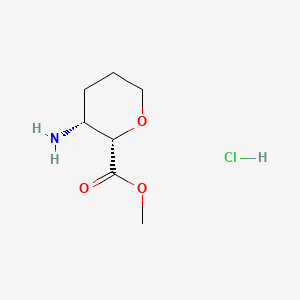
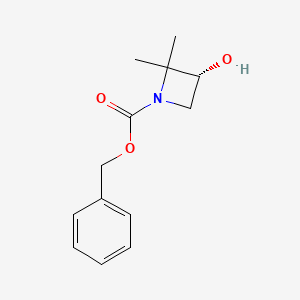
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
